Cas no 63209-91-6 (Benzamide, 4-fluoro-N-(phenylsulfonyl)-)
Benzamide, 4-fluoro-N-(phenylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 4-fluoro-N-(phenylsulfonyl)-
- SR-01000481279-1
- N-(benzenesulfonyl)-4-fluorobenzamide
- EN300-6763701
- SR-01000481279
- G19608
- 63209-91-6
- AKOS000620360
- Benzamide,4-fluoro-N-(phenylsulfonyl)-
- 4-Fluoro-N-(phenylsulfonyl)benzamide
- Oprea1_174965
- Oprea1_873747
-
- MDL: MFCD00188980
- Inchi: 1S/C13H10FNO3S/c14-11-8-6-10(7-9-11)13(16)15-19(17,18)12-4-2-1-3-5-12/h1-9H,(H,15,16)
- InChI Key: DGTNRALGEPGIBF-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(NC(C1C=CC(=CC=1)F)=O)(=O)=O
Computed Properties
- Exact Mass: 279.0366
- Monoisotopic Mass: 279.03654252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 71.6Ų
Experimental Properties
- PSA: 63.24
Benzamide, 4-fluoro-N-(phenylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D633218-5g |
Benzamide, 4-fluoro-N-(phenylsulfonyl)- |
63209-91-6 | 95% | 5g |
$595 | 2024-08-03 | |
| eNovation Chemicals LLC | D633218-10g |
Benzamide, 4-fluoro-N-(phenylsulfonyl)- |
63209-91-6 | 95% | 10g |
$925 | 2024-08-03 | |
| Enamine | EN300-6763701-0.05g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 0.05g |
$64.0 | 2023-05-31 | |
| Enamine | EN300-6763701-0.1g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 0.1g |
$77.0 | 2023-05-31 | |
| Enamine | EN300-6763701-0.25g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 0.25g |
$110.0 | 2023-05-31 | |
| Enamine | EN300-6763701-0.5g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 0.5g |
$209.0 | 2023-05-31 | |
| Enamine | EN300-6763701-1.0g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 1g |
$299.0 | 2023-05-31 | |
| Enamine | EN300-6763701-2.5g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 2.5g |
$586.0 | 2023-05-31 | |
| Enamine | EN300-6763701-5.0g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 5g |
$867.0 | 2023-05-31 | |
| Enamine | EN300-6763701-10.0g |
N-(benzenesulfonyl)-4-fluorobenzamide |
63209-91-6 | 95% | 10g |
$1286.0 | 2023-05-31 |
Benzamide, 4-fluoro-N-(phenylsulfonyl)- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Benzamide, 4-fluoro-N-(phenylsulfonyl)-
Recent Advances in the Study of Benzamide, 4-fluoro-N-(phenylsulfonyl)- (CAS: 63209-91-6) in Chemical Biology and Pharmaceutical Research
Benzamide, 4-fluoro-N-(phenylsulfonyl)- (CAS: 63209-91-6) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a fluorine atom and a phenylsulfonyl group, exhibits unique physicochemical properties that make it a promising candidate for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and protein-protein interactions.
One of the most notable findings in recent research is the compound's ability to act as a selective inhibitor of certain kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzamide, 4-fluoro-N-(phenylsulfonyl)- exhibited potent inhibitory activity against tyrosine kinases involved in cancer cell proliferation. The study highlighted the compound's ability to bind to the ATP-binding site of these kinases, thereby disrupting their signaling pathways. This discovery opens new avenues for the development of targeted cancer therapies with improved specificity and reduced side effects.
In addition to its kinase inhibitory properties, Benzamide, 4-fluoro-N-(phenylsulfonyl)- has also been investigated for its potential as an anti-inflammatory agent. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cells. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, which plays a central role in inflammatory responses. These findings suggest that Benzamide, 4-fluoro-N-(phenylsulfonyl)- could serve as a lead compound for the development of new anti-inflammatory drugs.
The synthetic versatility of Benzamide, 4-fluoro-N-(phenylsulfonyl)- has also been a focus of recent research. A 2024 study in Organic & Biomolecular Chemistry described an efficient, one-pot synthesis method for this compound, which significantly improved its yield and purity compared to traditional methods. The new synthetic route employs mild reaction conditions and environmentally friendly catalysts, making it more suitable for large-scale production. This advancement is particularly important for pharmaceutical applications, where the availability of high-quality intermediates is crucial for drug development.
Looking ahead, researchers are exploring the potential of Benzamide, 4-fluoro-N-(phenylsulfonyl)- in drug repurposing and combination therapies. Preliminary data from ongoing studies suggest that this compound may enhance the efficacy of existing anticancer drugs when used in combination, possibly through synergistic effects on multiple signaling pathways. Furthermore, computational modeling studies are being conducted to predict additional biological targets for this compound, which could expand its therapeutic applications beyond its currently known uses.
In conclusion, Benzamide, 4-fluoro-N-(phenylsulfonyl)- (CAS: 63209-91-6) represents a versatile and promising scaffold in medicinal chemistry. Recent research has uncovered its potential in various therapeutic areas, including oncology and inflammation, while advances in synthesis methods have improved its accessibility for further development. As research continues, this compound is likely to play an increasingly important role in the discovery of new drugs and therapeutic strategies.
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